molecular formula C9H12N2O2 B8133543 N,N,2-Trimethyl-6-nitroaniline

N,N,2-Trimethyl-6-nitroaniline

Cat. No.: B8133543
M. Wt: 180.20 g/mol
InChI Key: UNWVHBAGISQFAL-UHFFFAOYSA-N
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Description

Chemical Name: N,N,2-Trimethyl-6-nitroaniline CAS Number: 1369949-65-4 Molecular Formula: C₉H₁₂N₂O₂ Molecular Weight: 180.21 g/mol Structure: The compound features a benzene ring substituted with a nitro group (-NO₂) at the 6-position, a methyl group (-CH₃) at the 2-position, and two additional methyl groups attached to the amino nitrogen (N,N-dimethyl) .

Properties

IUPAC Name

N,N,2-trimethyl-6-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-7-5-4-6-8(11(12)13)9(7)10(2)3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWVHBAGISQFAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nitration of Aniline Derivatives: One common method for preparing N,N,2-Trimethyl-6-nitroaniline involves the nitration of aniline derivatives. This process typically uses nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents.

    Reduction of Nitro Compounds: Another method involves the reduction of nitro compounds.

Industrial Production Methods: Industrial production of this compound often involves large-scale nitration processes, where the reaction parameters such as temperature, concentration of reagents, and reaction time are optimized for maximum yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (Cl2, Br2) and alkyl halides (R-X) are commonly used in substitution reactions.

Major Products:

    Oxidation: Products may include nitroso compounds or further oxidized derivatives.

    Reduction: The major product is N,N,2-Trimethyl-6-aminoaniline.

    Substitution: Products depend on the substituent introduced, such as halogenated or alkylated derivatives.

Mechanism of Action

The mechanism of action of N,N,2-Trimethyl-6-nitroaniline involves its interaction with molecular targets through its nitro group. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved include the generation of reactive oxygen species (ROS) and the modulation of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below compares N,N,2-Trimethyl-6-nitroaniline with five analogs, highlighting substituent patterns, molecular properties, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Applications
This compound 1369949-65-4 C₉H₁₂N₂O₂ 180.21 N,N-dimethyl, 2-CH₃, 6-NO₂ Pharmaceutical intermediates
N-Ethyl-2-nitroaniline 10112-15-9 C₈H₁₀N₂O₂ 166.18 N-ethyl, 2-NO₂ Organic synthesis
2,4-Dimethyl-6-nitroaniline - C₈H₁₀N₂O₂ 166.18 2-CH₃, 4-CH₃, 6-NO₂ Dyes and pigments
2-Methyl-6-nitroaniline 570-24-1 C₇H₈N₂O₂ 152.15 2-CH₃, 6-NO₂ Industrial intermediates
N-Benzyl-3-nitroaniline 33334-94-0 C₁₃H₁₂N₂O₂ 228.25 N-benzyl, 3-NO₂ Medicinal chemistry
3-Nitroaniline 99-09-2 C₆H₆N₂O₂ 138.12 3-NO₂ Analytical standards

Key Comparative Insights

Thermodynamic and Physical Properties
  • Molecular Weight and Boiling Points :
    • N-Benzyl-3-nitroaniline (228.25 g/mol) has a higher molecular weight and likely a higher boiling point than this compound (180.21 g/mol), reflecting increased van der Waals forces from the benzyl group .
    • N-Ethyl-2-nitroaniline (166.18 g/mol) is lighter and more volatile, favoring its use in solution-phase reactions .

Research Findings

  • Crystallography :
    • 2,4-Dimethyl-6-nitroaniline’s planar crystal structure (r.s.d. deviations <0.0216 Å) facilitates applications in dye chemistry, where planar molecules enhance color intensity .
  • Industrial Relevance :
    • This compound is prioritized in pharmaceutical research due to its balanced steric and electronic properties, which improve drug candidate stability .

Biological Activity

N,N,2-Trimethyl-6-nitroaniline is a compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential applications, and relevant research findings.

Chemical Structure and Properties

This compound features a nitro group (NO2-NO_2) and three methyl groups attached to an aniline structure. The presence of the nitro group significantly influences the compound's reactivity and biological interactions. The compound's structure can be summarized as follows:

  • Chemical Formula : C₉H₁₂N₂O₂
  • Molecular Weight : 180.20 g/mol
  • CAS Number : 183555-60-4

The biological activity of this compound is primarily attributed to its nitro group, which can undergo reduction to form reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects such as:

  • Generation of Reactive Oxygen Species (ROS) : The reduction process can produce ROS, which are known to induce oxidative stress and damage cellular structures.
  • Modulation of Cellular Signaling : The compound may influence signaling pathways involved in cell proliferation and apoptosis.

Antitumor Activity

Research has indicated that derivatives of nitroanilines, including this compound, exhibit potential antitumor properties. Studies have shown that these compounds can inhibit tumor cell growth through various mechanisms:

  • Cell Cycle Arrest : Certain derivatives have been reported to induce cell cycle arrest in cancer cells.
  • Apoptosis Induction : The compounds may trigger apoptotic pathways leading to cell death.

A comparative study highlighted the effectiveness of this compound against various cancer cell lines, demonstrating its potential as an antitumor agent .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies suggest that it exhibits significant activity against certain bacterial strains. The structure-activity relationship indicates that modifications to the compound can enhance its efficacy against microbial pathogens .

Research Findings and Case Studies

  • Antitumor Efficacy : A study published in a peer-reviewed journal demonstrated that this compound derivatives showed promising results in inhibiting the growth of specific cancer cell lines, with IC50 values indicating potent activity .
  • Genotoxicity Assessment : Genetic toxicity studies revealed that the compound might induce mutations in bacterial strains, suggesting a need for careful handling due to potential carcinogenic effects .
  • Synthesis and Characterization : Research involving the synthesis of this compound derivatives has shown that structural modifications can lead to enhanced biological activities, emphasizing the importance of chemical design in drug development .

Comparative Analysis with Similar Compounds

CompoundStructure CharacteristicsBiological Activity
N,N-DimethylanilineLacks nitro groupLimited antimicrobial properties
2,4-DinitroanilineContains two nitro groupsEnhanced reactivity and toxicity
N,N,2-TrimethylanilineSimilar structure without nitroLower biological activity
This compoundNitro group enhances activityPromising antitumor and antimicrobial properties

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